1,3-Dibrom-2-fluor-4-nitrobenzol

Übersicht

Beschreibung

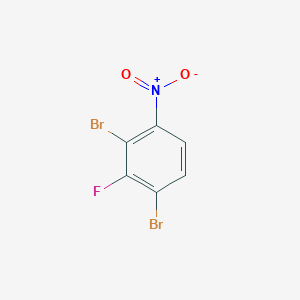

1,3-Dibromo-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H2Br2FNO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

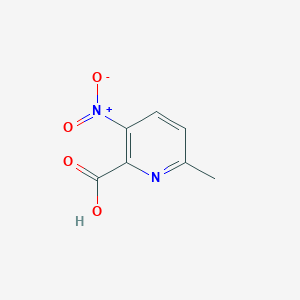

The synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene might involve multiple steps. One possible method involves nucleophilic substitution followed by elimination of a nitro group as a nitrite anion . Another method could involve a multistep process including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-fluoro-4-nitrobenzene consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one nitro group . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.Chemical Reactions Analysis

The chemical reactions involving 1,3-Dibromo-2-fluoro-4-nitrobenzene are likely to be influenced by the presence of the nitro group and the halogen atoms. For example, the nitro group is a meta-directing group, which means it directs incoming electrophiles to the meta position relative to itself . The bromine atoms can also participate in various reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene would depend on its molecular structure. For example, the presence of the nitro group and the halogen atoms would likely make the compound relatively dense and possibly give it a relatively high boiling point .Wissenschaftliche Forschungsanwendungen

Synthese fluorierter Pyridine

“1,3-Dibrom-2-fluor-4-nitrobenzol” kann zur Synthese fluorierter Pyridine verwendet werden . Fluorpyridine haben eine reduzierte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga . Sie weisen interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften aufgrund des Vorhandenseins des starken elektronenziehenden Substituenten(s) im aromatischen Ring auf .

Herstellung des Liganden 5-Fluor-1,3-di(2-pyridyl)benzol

Diese Verbindung kann zur Herstellung des Liganden 5-Fluor-1,3-di(2-pyridyl)benzol verwendet werden, durch eine Stille-Reaktion mit 2-(Tri-n-butylstannyl)pyridin .

Herstellung von 1,4-Bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorbenzol

Obwohl es nicht genau die gleiche Verbindung ist, wird eine ähnliche Verbindung, “1,4-Dibrom-2-fluorbenzol”, zur Herstellung von 1,4-Bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorbenzol verwendet .

Wirkmechanismus

The mechanism of action of 1,3-Dibromo-2-fluoro-4-nitrobenzene in chemical reactions is likely to involve the movement of electrons within the molecule. The nitro group, being a strong electron-withdrawing group, can pull electrons towards itself, making the carbon atoms attached to it more susceptible to attack by nucleophiles .

Safety and Hazards

Like many chemical compounds, 1,3-Dibromo-2-fluoro-4-nitrobenzene should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The future directions for the use of 1,3-Dibromo-2-fluoro-4-nitrobenzene could include its application in the synthesis of more complex organic compounds. For example, it could be used as a building block in the synthesis of pharmaceuticals or agrochemicals . Its use in the Suzuki-Miyaura reaction suggests potential applications in the synthesis of biaryl compounds .

Eigenschaften

IUPAC Name |

1,3-dibromo-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZRLIFDXCGVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652088 | |

| Record name | 1,3-Dibromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557789-62-5 | |

| Record name | 1,3-Dibromo-2-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

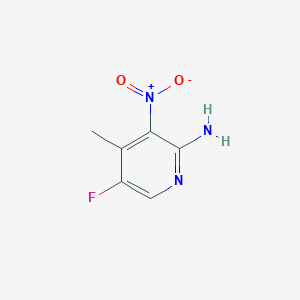

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)

![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)

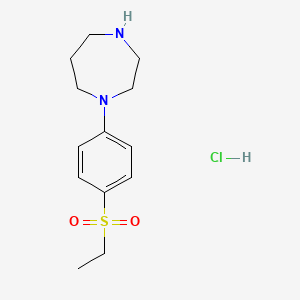

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride](/img/structure/B1387130.png)